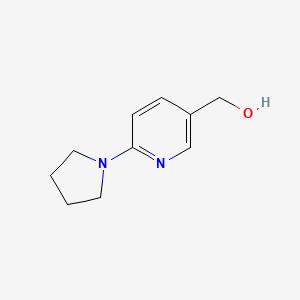

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and agrochemicals. lookchem.com Its presence in essential biomolecules such as the vitamin niacin and various alkaloids underscores its fundamental role in biological systems. nih.govepa.gov In the realm of medicinal chemistry, pyridine derivatives are of immense importance, appearing in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). lookchem.com

The versatility of the pyridine scaffold stems from its unique electronic properties and its capacity to engage in various intermolecular interactions, including hydrogen bonding and pi-stacking. researchgate.net This allows pyridine-containing compounds to bind effectively to a wide range of biological targets like enzymes and receptors. chem960.com Consequently, pyridine derivatives have been successfully developed into a broad spectrum of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. chem960.comnih.gov The ability to readily functionalize the pyridine ring makes it a cornerstone in the design and synthesis of novel drugs. epa.gov

Role of Pyrrolidine (B122466) Moieties in Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. guidechem.comsigmaaldrich.cn It is a core component of numerous natural products, particularly alkaloids, and is found in a wide array of pharmacologically active synthetic compounds. sigmaaldrich.cnregulations.gov The non-planar, three-dimensional nature of the pyrrolidine ring is a key feature, allowing for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems. guidechem.com

This structural characteristic, along with the potential for multiple stereocenters, enables the creation of diverse and stereochemically complex molecules. regulations.gov The specific spatial arrangement of substituents on the pyrrolidine ring can lead to significant differences in biological activity and target selectivity. guidechem.com Pyrrolidine-based compounds have demonstrated a wide range of important biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making them a valuable tool for medicinal chemists. sigmaaldrich.cnechemhub.com

Overview of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol as a Target Compound in Chemical Synthesis and Biological Studies

The compound this compound, which incorporates both the pyridine and pyrrolidine scaffolds, has emerged as a molecule of interest, primarily as a building block in chemical synthesis. Its structure combines the aromatic, electron-deficient nature of the 6-substituted pyridine ring with the saturated, three-dimensional character of the pyrrolidine moiety. The presence of a hydroxymethyl group at the 3-position of the pyridine ring offers a reactive handle for further synthetic transformations.

While detailed, dedicated research studies on the specific biological activities of this compound are not extensively documented in publicly available literature, its availability from commercial suppliers lookchem.commolbase.com suggests its utility as an intermediate in the synthesis of more complex molecules. The investigation of related substituted pyridinyl-methanol derivatives has revealed their potential as potent and selective inhibitors of enzymes such as phosphodiesterase-4 (PDE4) and as antagonists for receptors like the transient receptor potential vanilloid 3 (TRPV3), which are implicated in inflammatory and pain pathways. chem960.com

The synthesis of this compound and its analogs is of interest to medicinal chemists aiming to develop new therapeutic agents. The strategic combination of the pyridine and pyrrolidine rings within a single, relatively simple molecule provides a platform for the creation of libraries of diverse compounds for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 690632-01-0 | lookchem.com |

| Molecular Formula | C10H14N2O | lookchem.com |

| Molecular Weight | 178.23 g/mol | lookchem.com |

| Melting Point | 61 °C | lookchem.com |

| Boiling Point | 377 °C at 760 mmHg | lookchem.com |

| Density | 1.18 g/cm³ | lookchem.com |

| LogP | 1.23910 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Strategies for Pyridine Ring Construction and Functionalization

The assembly of the pyridine ring is a critical step in the synthesis of this compound and its analogs. Several classical and modern methods offer pathways to substituted pyridines, each with its own advantages and limitations.

Hantzsch Pyridine Synthesis and its Modifications

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org The initial product, a 1,4-dihydropyridine, is subsequently aromatized to yield the pyridine ring. wikipedia.org The driving force for this oxidation is the formation of a stable aromatic system. wikipedia.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, aqueous micellar conditions, and various catalysts. wikipedia.orgnih.gov For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous solution of sodium dodecyl sulfate (SDS) has been shown to produce 1,4-dihydropyridines in yields exceeding 90%. wikipedia.org Aromatization of the dihydropyridine intermediate can be achieved using a variety of oxidizing agents, such as nitric acid, potassium permanganate, or ferric chloride. wikipedia.orgalfa-chemistry.com

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Product | Yield (%) |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | High |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Iodine/Methanol (B129727) | Diethyl 4-phenyl-2,6-dimethylpyridine-3,5-dicarboxylate | >90 |

| Various aldehydes | Ethyl acetoacetate | Ammonia | Not specified | Various 1,4-dihydropyridines | >90 |

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. wikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, such as ammonium acetate. wikipedia.orgslideshare.net The reaction proceeds through a Michael addition, followed by cyclization and dehydration to form the pyridine ring. slideshare.net

A key advantage of the Kröhnke synthesis is its ability to produce a wide range of substituted pyridines, including di-, tri-, and tetrasubstituted derivatives, often under mild conditions and with high yields. wikipedia.org Variations of the Kröhnke synthesis have been developed, including one-pot procedures in aqueous media and solvent-free conditions. wikipedia.org These modifications have expanded the utility of the method for the synthesis of complex pyridine-containing molecules. wikipedia.org

| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Nitrogen Source | Solvent | Product |

| 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Chalcone | Ammonium acetate | Acetic acid | 2,4,6-Triphenylpyridine |

| Various | Various | Ammonium acetate | Methanol or Aqueous | Highly functionalized pyridines |

| 1-Cyanomethylpyridinium chloride | α,β-Unsaturated ketone | Ammonium acetate | Acetic acid | 2-Aminopyridine derivative |

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form pyridine rings. wikipedia.org This method is particularly useful for the industrial production of simple alkyl-substituted pyridines. wikipedia.orgpostapplescientific.com The reaction is typically carried out at high temperatures (350–500 °C) over a solid catalyst, such as alumina (Al₂O₃) or silica (B1680970) (SiO₂). wikipedia.org

The mechanism of the Chichibabin synthesis is complex and involves a series of reactions, including imine formation, aldol-type condensations, and Michael additions. wikipedia.org While highly efficient for certain pyridines, the high temperatures and lack of regioselectivity for more complex substrates can be limitations. rsc.org However, variations using nitriles as the nitrogen source have been developed to provide better control over the substitution pattern of the resulting pyridine. wikipedia.org

| Carbonyl Compound(s) | Nitrogen Source | Catalyst | Temperature (°C) | Product(s) |

| Acetaldehyde | Ammonia | Alumina/Silica | 350-500 | 2-Methylpyridine and 4-Methylpyridine |

| Acrolein | Ammonia | Alumina/Silica | 350-500 | 3-Methylpyridine and Pyridine |

| Acrolein, Propionaldehyde | Ammonia | Alumina/Silica | 350-500 | 3-Methylpyridine |

| Paraldehyde | Ammonia | Alumina/Silica | 350-500 | 5-Ethyl-2-methylpyridine |

Bönnemann Cyclization

The Bönnemann cyclization is a [2+2+2] cycloaddition reaction that combines two molecules of an alkyne with one molecule of a nitrile to form a pyridine ring. ijnrd.orgrsc.org This reaction is typically catalyzed by a transition metal complex, such as cobalt or nickel. postapplescientific.com A significant advantage of this method is its high efficiency and scalability, making it suitable for industrial applications. postapplescientific.com

The regioselectivity of the Bönnemann cyclization can be a challenge, but it offers a direct route to pyridines from simple starting materials. rsc.org The reaction proceeds under inert conditions and often requires elevated temperatures to facilitate the cyclization. ijnrd.org

| Alkyne | Nitrile | Catalyst | Product |

| Acetylene (2 equiv.) | Hydrogen cyanide (1 equiv.) | Cobalt or Nickel complex | Pyridine |

| Substituted alkynes (2 equiv.) | Substituted nitriles (1 equiv.) | Transition metal complex | Substituted pyridines |

Cyclization Reactions of 1,5-Diketones for Pyridine Formation

The cyclization of 1,5-diketones with a nitrogen source is a fundamental and straightforward method for the synthesis of pyridines. nih.gov The most common nitrogen source used is ammonium acetate (NH₄OAc). nih.gov This approach is particularly effective for the preparation of 2,4,6-triaryl-substituted pyridines. nih.gov

The reaction typically proceeds under catalyst-free conditions, and the yields can be influenced by the electronic nature of the substituents on the aromatic rings of the diketone. nih.gov Electron-donating groups on the aryl moieties can sometimes lead to lower yields. nih.gov This method is advantageous due to its operational simplicity and the ready availability of 1,5-diketone precursors, which can be synthesized through methods like Claisen-Schmidt condensation followed by a Michael addition. nih.gov

| 1,5-Diketone | Nitrogen Source | Conditions | Product | Yield (%) |

| 1,3,5-Triphenylpentane-1,5-dione | Ammonium acetate | Catalyst-free, reflux | 2,4,6-Triphenylpyridine | Good |

| 1,5-Diaryl-1,5-diones | Ammonium acetate | Catalyst-free | 2,6-Diarylpyridines | Moderate to High |

| Various 1,5-diketones | Hydroxylamine hydrochloride | Acidic conditions | Substituted pyridines | Up to 92 |

Regioselective Introduction of Hydroxymethyl Functionality on Pyridine Rings

The introduction of a hydroxymethyl group at a specific position on the pyridine ring is a crucial step in the synthesis of this compound. This can be achieved through various strategies, including the functionalization of a pre-formed pyridine ring or by carrying the functional group through the ring-forming reaction.

One common approach is the reduction of a corresponding pyridinecarboxylic acid or its ester. For instance, 3-pyridinemethanol can be synthesized by the reduction of 3-cyanopyridine. chemicalbook.comchemicalbook.com This process involves the catalytic hydrogenation of the nitrile to an aminomethyl group, followed by diazotization to yield the hydroxymethyl group. chemicalbook.com

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective hydroxymethylation of pyridines. Manganese and ruthenium-catalyzed reactions have been developed for the C-H hydroxymethylation of pyridones and other heterocyclic systems using paraformaldehyde as the hydroxymethyl source. researchgate.net These methods offer an atom-economical and step-efficient way to introduce the hydroxymethyl group.

Another strategy involves the dearomative functionalization of activated pyridinium salts. For example, ruthenium-catalyzed reductive hydroxymethylation of pyridines activated with an electron-deficient benzyl (B1604629) group can deliver hydroxymethylated piperidines, which can then be re-aromatized. rsc.org In this process, paraformaldehyde serves as both a hydride donor and the electrophile. rsc.org

| Pyridine Derivative | Reagent(s) | Catalyst | Product |

| 3-Cyanopyridine | 1. H₂/Pd-C, HCl 2. Ethyl nitrite | Palladium | 3-Pyridinemethanol |

| Pyridones/Isoquinolones | Paraformaldehyde | Manganese complex | Hydroxymethylated products |

| Activated Pyridinium Salts | Paraformaldehyde, Methanol | Ruthenium complex | Hydroxymethylated piperidines |

An authoritative review of advanced synthetic strategies for a key pharmaceutical building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBADLNZUDDIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383400 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-01-0 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Pyrrolidin 1 Yl Pyridin 3 Yl Methanol Derivatives

Functional Group Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical modifications, including oxidation to aldehydes and carboxylic acids, as well as derivatization through esterification and etherification.

Oxidation Reactions of Pyridinemethanol Derivatives

The oxidation of pyridinemethanol derivatives is a fundamental transformation that provides access to corresponding aldehydes and carboxylic acids, which are valuable intermediates in organic synthesis. The selective oxidation of the hydroxymethyl group in compounds analogous to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol can be achieved using a range of oxidizing agents. For instance, pyridin-2-yl-methanol can be oxidized to pyridine-2-carbaldehyde.

Commonly employed reagents for the oxidation of hydroxymethylpyridines include manganese dioxide (MnO₂), which is a mild and selective oxidant for benzylic and allylic alcohols. Other methods, such as the Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), or the use of Dess-Martin periodinane, also offer effective routes to the corresponding aldehydes under mild conditions. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the electron-rich pyrrolidinyl-substituted pyridine (B92270) ring.

Table 1: Examples of Oxidation Reactions on Related Pyridinemethanol Derivatives

| Starting Material | Reagent/Conditions | Product | Reference |

| 2-(Hydroxymethyl)pyridine | MnO₂, Chloroform, reflux | 2-Pyridinecarboxaldehyde | N/A |

| 3-Pyridyl methanol (B129727) | NaBH₄-MeOH system | Not specified | researchgate.net |

Note: Specific research findings on the oxidation of this compound were not available in the searched literature. The examples provided are for analogous compounds.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily converted into esters and ethers, which can alter the compound's physical properties and biological activity.

Esterification: Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct condensation with a carboxylic acid. For example, the acylation of quinine, which contains a secondary alcohol, with chloroacetyl chloride proceeds in diethyl ether to yield the corresponding ester. google.com

Etherification: The Williamson ether synthesis is a common method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. nih.gov For pyridinemethanol derivatives, this reaction must be carried out under conditions that avoid quaternization of the pyridine nitrogen. Alternative methods, such as the Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can also be employed for the synthesis of ethers under milder, neutral conditions. The grafting of pyridine-2-methanol onto kaolinite (B1170537) layers suggests the reactivity of the hydroxyl group in forming ether-like linkages. researchgate.net

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can participate in various bond-forming reactions.

Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen makes it susceptible to electrophilic attack, leading to N-alkylation and N-acylation products.

Alkylation: N-alkylation of pyrrolidine derivatives can be accomplished by reaction with alkyl halides. ambeed.com However, in the context of this compound, the pyridine nitrogen can also be alkylated. Selective N-alkylation of the pyrrolidine nitrogen would likely require careful choice of reagents and reaction conditions to manage the competing reactivity of the pyridine nitrogen.

Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or anhydrides. These reactions are generally facile due to the nucleophilicity of the secondary amine within the pyrrolidine ring. For instance, the acylation of N-aryl systems with acyl chlorides can be promoted by heat or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org

Table 2: Examples of Alkylation and Acylation on Related Pyrrolidine and Pyridine Systems

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

| N-alkylation | 2-Hydroxypyridine | Alkyl halide | N-alkyl-2-pyridone | ambeed.com |

| N-acylation | N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride, DIPEA, CH₂Cl₂ | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | quimicaorganica.org |

Note: Specific research findings on the alkylation and acylation of the pyrrolidine nitrogen in this compound were not available. The examples provided are for analogous reactions.

Nucleophilic Substitution Reactions with Pyrrolidinyl Pyridines

The pyrrolidine group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution but can also influence nucleophilic substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on the aromatic ring. Pyridines with leaving groups at the 2- and 4-positions are particularly reactive towards nucleophiles. youtube.comrsc.org The presence of the pyrrolidinyl group at the 6-position would influence the electron density of the pyridine ring and thus the susceptibility of other positions to nucleophilic attack. For example, in the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the reaction proceeds via rate-controlling deprotonation of an addition intermediate. nih.govacs.org

Transformations of the Pyridine Nucleus

The pyridine ring itself can undergo a variety of transformations, including dearomatization and functionalization at other positions. The electron-donating pyrrolidinyl group generally directs electrophilic attack to the ortho and para positions (3- and 5-positions).

Recent strategies in the nucleophilic dearomatization of pyridines have shown that these heterocycles can be converted to partially or fully saturated nitrogen heterocycles. nih.govnih.gov These reactions often involve the activation of the pyridine ring, for instance, by N-alkylation or N-oxidation, to make it more susceptible to nucleophilic attack. For example, pyridine-N-oxides can undergo regio- and stereoselective addition of Grignard reagents to yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. Such transformations on this compound or its derivatives could provide access to novel piperidine structures.

Furthermore, the pyridine nucleus can be functionalized through metal-catalyzed cross-coupling reactions, although this typically requires the pre-functionalization of the ring with a halide or other suitable leaving group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com However, the pyridine ring presents a significant barrier to this reaction. The nitrogen atom's electronegativity renders the ring electron-deficient, deactivating it towards attack by electrophiles compared to benzene (B151609). This deactivation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, electrophilic substitution on unsubstituted pyridine, when it occurs, typically requires harsh conditions and proceeds at the C3 or C5 positions.

In the case of this compound, the reactivity is modulated by two substituents:

Pyrrolidin-1-yl group (at C6): This is a powerful activating group due to the nitrogen lone pair's ability to donate electron density into the ring via resonance. As an amino group, it is strongly ortho- and para-directing.

Methanol group (at C3): The hydroxymethyl group is a weak deactivating group and is meta-directing.

The directing effects of these substituents are in partial opposition. The potent activating effect of the pyrrolidinyl group at C6 would strongly favor substitution at its ortho (C5) and para (C4) positions. However, the C4 position is electronically disfavored by the pyridine nitrogen. The C5 position is ortho to the activating pyrrolidinyl group and meta to both the deactivating hydroxymethyl group and the pyridine nitrogen, making it the most probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions and the expected outcome for this scaffold are summarized below.

| Reaction Type | Typical Reagents | Expected Reactivity |

| Nitration | HNO₃ / H₂SO₄ | Substitution is expected to be challenging due to the basicity of the pyrrolidinyl and pyridine nitrogens, which would be protonated under strong acid conditions, leading to further deactivation of the ring. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Direct halogenation may require carefully controlled conditions to avoid oxidation and side reactions. The C5 position is the most likely site for substitution. |

| Sulfonation | Fuming H₂SO₄ | Similar to nitration, the harsh acidic conditions would likely lead to protonation and deactivation, making sulfonation difficult. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | These reactions are generally not successful on pyridine rings because the Lewis acid catalyst (e.g., AlCl₃) coordinates with the pyridine nitrogen, creating a highly deactivated system. masterorganicchemistry.com |

This table is based on general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction is particularly favored on pyridine rings when a good leaving group is present at the 2-, 4-, or 6-position, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the ring nitrogen through resonance. youtube.comnih.gov

For the parent compound, this compound, the pyrrolidinyl group at C6 is a very poor leaving group. Therefore, direct nucleophilic displacement of this group is not a feasible reaction pathway.

However, derivatives of this compound, particularly those with a suitable leaving group at an activated position, would be expected to undergo SNAr. For instance, a derivative like (6-chloro-pyridin-3-yl)methanol would be an excellent substrate for nucleophilic substitution at the C6 position.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral, negatively charged intermediate. youtube.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups and the ring nitrogen. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with a typical reactivity order of F > Cl ≈ Br > I in many activated systems. nih.gov

N-Oxidation Reactions of Pyridine Derivatives

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This is a common and useful transformation for pyridine derivatives. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine: the oxygen atom can increase electron density at the C2 and C4 positions, facilitating certain electrophilic substitutions, and it can also participate in rearrangement reactions. orgsyn.org

The oxidation is typically achieved using peroxy acids or other strong oxidizing agents.

| Oxidizing Agent | Typical Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature. |

| Hydrogen Peroxide | In acetic acid; reaction times can be variable. orgsyn.org |

| Potassium hydrogen persulfate (Oxone®) | In a buffered aqueous or biphasic system; an inexpensive and effective alternative. orgsyn.org |

This table lists common reagents used for the N-oxidation of pyridines.

The N-oxide of an alkylated pyridine can be used for further functionalization. For example, treatment with acetic anhydride can lead to a "Boekelheide" or "Katada" rearrangement, which selectively oxidizes an alkyl group at the 2-position of the pyridine ring. orgsyn.org

Dimerization and Polymerization Studies of Pyridinemethanol Derivatives

Pyridinemethanol derivatives can serve as monomers for the synthesis of dimers, trimers, and polymers. innoget.com A patented process describes a method for the dimerization or polymerization of pyridinic alcohols to produce novel products, such as those containing ethenediol moieties. innoget.com

This process, named the Percino-Chapela process, involves the self-condensation of pyridinemethanol derivatives. innoget.com Key features of this transformation are detailed below.

| Feature | Description |

| Reactants | Pyridinemethanol derivatives. innoget.com |

| Reaction Conditions | The reaction is typically carried out under reflux without a solvent, at temperatures ranging from approximately 120°C to 160°C for 5 to 24 hours. The process can also be catalyzed by an acid or base. innoget.com |

| Products | The reaction can yield dimers, trimers, or polymers with a degree of polymerization (n) between 10-30 monomeric units. innoget.com The products are often colored (orange or brown) powders, indicating significant electronic conjugation. innoget.com |

| Key Transformation | A notable feature is the formation of ethenediol (—(HO)—C═C—(OH)) linkages through a one-step coupling of the pyridinic alcohols, avoiding the oxidation of the starting materials. innoget.com |

| Product Isolation | The products can be precipitated from the reaction mixture by adding an acidic or basic aqueous solution or water. innoget.com |

Another approach to dimerization involves the palladium-catalyzed dehydrogenative coupling of pyridines to synthesize 2,2'-bipyridyls, which are valuable ligands in coordination chemistry. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity of atoms and the spatial relationships between them can be meticulously mapped.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the pyridine (B92270) ring, the methylene (B1212753) group of the methanol (B129727) substituent, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the methylene group adjacent to the hydroxyl function would likely appear as a singlet or a doublet around 4.5-5.0 ppm. The protons of the pyrrolidine ring would show characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (typically 100-160 ppm). The carbon of the methanol substituent would be found in the more upfield region, generally around 60-70 ppm. The two non-equivalent sets of methylene carbons in the pyrrolidine ring would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.0-8.2 | 155-158 |

| Pyridine H-4 | 7.5-7.7 | 135-138 |

| Pyridine H-5 | 6.3-6.5 | 106-108 |

| -CH₂OH | 4.5-4.7 | 63-65 |

| -OH | Variable | - |

| Pyrrolidine -CH₂- (adjacent to N) | 3.3-3.5 | 45-48 |

| Pyrrolidine -CH₂- | 1.9-2.1 | 24-26 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, as well as within the pyrrolidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for establishing the connectivity between different functional groups. For instance, HMBC would show correlations between the methylene protons of the methanol group and the C3 and C4 carbons of the pyridine ring, confirming the position of the methanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the pyrrolidine ring and the H5 proton of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion allows for the confirmation of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₄N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. lookchem.com

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | 179.1184 |

| HRMS | [M+H]⁺ | 179.1184 (Calculated for C₁₀H₁₅N₂O⁺) |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the hydroxyl group, cleavage of the bond between the pyridine ring and the methanol substituent, and fragmentation of the pyrrolidine ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid, would be suitable for this compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample would exhibit a single major peak.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum of the eluting peak can confirm its identity.

Table 3: General Chromatographic Conditions for Analysis of this compound

| Technique | Stationary Phase | Mobile/Carrier Phase (Example) | Detection |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 254 nm) |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In the analysis of pyridine derivatives such as this compound, reversed-phase HPLC is commonly utilized. This method employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Research Findings:

While specific HPLC methods for this compound are not extensively published in publicly available literature, methods for structurally similar pyridine and alkaloid compounds provide a strong basis for its analysis. For instance, the analysis of nicotine (B1678760) and its metabolites often involves reversed-phase HPLC with UV detection. researchgate.net The basic nitrogen atoms in the pyridine and pyrrolidine rings allow for good retention and separation on C18 columns.

A typical HPLC method for a compound like this compound would involve a gradient elution to ensure adequate separation from any impurities or starting materials. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the basic nitrogen atoms and, consequently, their retention. researchgate.netsci-hub.se Detection is commonly performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment. researchgate.net

Interactive Data Table: Representative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode-Array Detector (DAD) at 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes (estimated) |

Note: This data is representative for the analysis of pyridine alkaloids and may be adapted for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

Research Findings:

UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is a powerful tool for the analysis of alkaloids, including those with pyrrolidine and pyridine moieties. mdpi.comnih.gov The enhanced separation efficiency of UPLC is particularly advantageous for resolving complex mixtures and detecting trace-level impurities. The fundamental principles of separation in UPLC are the same as in HPLC, but the shorter analysis times and higher throughput make it a preferred method in many research and quality control environments.

For this compound, a UPLC method would likely employ a sub-2 µm particle size C18 column and a faster gradient elution. The mobile phase composition would be similar to that used in HPLC, typically an acidified aqueous solution and an organic solvent. mdpi.com The coupling of UPLC with tandem mass spectrometry (MS/MS) would provide not only retention time data but also mass-to-charge ratio and fragmentation patterns, allowing for highly specific and sensitive detection and structural confirmation. mdpi.com

Interactive Data Table: Representative UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% to 80% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Injection Volume | 3 µL |

| Expected Retention Time | 3-6 minutes (estimated) |

Note: This data is based on methods developed for the analysis of pyrrolizidine (B1209537) alkaloids and can be considered a starting point for the analysis of this compound. mdpi.comnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings:

The analysis of pyridine derivatives by GC is well-established. cncb.ac.cnresearchgate.net For a compound like this compound, its volatility and thermal stability must be considered. The presence of the polar hydroxyl group can lead to peak tailing and potential degradation at high temperatures. To mitigate these effects, derivatization of the hydroxyl group, for example, by silylation to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, is a common strategy. However, direct analysis on a polar capillary column can also be successful.

A typical GC method would employ a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., a "WAX" type column), which can interact with the polar functional groups of the analyte. researchgate.net The use of a flame ionization detector (FID) is common for general-purpose analysis, while a mass spectrometer (MS) detector provides structural information and enhanced selectivity. The retention of pyridine derivatives is influenced by their basicity and ability to form hydrogen bonds with the stationary phase. cncb.ac.cn

Interactive Data Table: Representative GC Parameters

| Parameter | Value |

| Column | Polar Capillary Column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

Note: These parameters are illustrative for the GC analysis of polar pyridine derivatives and may require optimization for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a sample. This is a crucial step in the characterization of a newly synthesized compound, as it provides experimental verification of its elemental composition and, by extension, its molecular formula.

Research Findings:

For a compound with the molecular formula C₁₀H₁₄N₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound. This technique is routinely applied in the characterization of novel heterocyclic compounds. mdpi.com

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The mass of each element is determined, and the percentages are calculated.

Interactive Data Table: Elemental Composition of C₁₀H₁₄N₂O

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.38 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.92 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.98 |

| Total | 178.235 | 100.00 |

Note: The experimental values from an elemental analyzer are expected to be within ±0.4% of the theoretical values to be considered a good match.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

Research Findings:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the O-H group of the alcohol, the C-N bonds of the pyrrolidine and pyridine rings, the aromatic C=C and C=N bonds of the pyridine ring, and the C-H bonds of the aliphatic and aromatic portions of the molecule. Studies on related pyridine derivatives and compounds containing pyrrolidine rings provide a basis for interpreting the spectrum. researchgate.netcapes.gov.brresearchgate.net

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indicator of the O-H stretching vibration of the alcohol, which is often broadened due to hydrogen bonding. The C-O stretching vibration of the primary alcohol would be expected around 1050-1000 cm⁻¹. The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine (pyrrolidinyl group) and the pyridine ring are expected in the 1350-1000 cm⁻¹ range. Aliphatic C-H stretching from the pyrrolidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretch | Hydroxymethyl group (-CH₂OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H (Pyridine ring) |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (Pyrrolidine ring) |

| 1610 - 1580 | C=C and C=N stretch | Pyridine ring skeletal vibrations |

| 1480 - 1440 | C=C and C=N stretch | Pyridine ring skeletal vibrations |

| 1360 - 1250 | C-N stretch | Aromatic amine (Pyrrolidinyl-pyridine bond) |

| 1200 - 1100 | C-N stretch | Aliphatic amine (Pyrrolidine ring) |

| 1050 - 1000 | C-O stretch | Primary alcohol (-CH₂OH) |

Note: This table presents expected characteristic absorption bands. The exact position and intensity of the peaks can be influenced by the molecular environment and sample state.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational studies on pyridine (B92270) derivatives, utilized to determine their stable three-dimensional structures and electronic properties. irjet.netnih.gov For compounds analogous to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, such as 6-arylated-pyridin-3-yl methanol (B129727) derivatives, researchers commonly use the B3LYP (Becke's three-parameter hybrid exchange functional with Lee–Yang–Parr correlation functional) method. irjet.netresearchgate.net This functional is typically paired with basis sets like 6-311++G(d,p) or 6-31G(d,p) to achieve a high level of accuracy in calculations. irjet.netnih.govresearchgate.net

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT), B3LYP | 6-311+G(d,p) | Geometry Optimization, FMO, NLO, MEP | researchgate.net |

| Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry Optimization, NBO, FMO, MEP | irjet.netresearchgate.net |

| Density Functional Theory (DFT), B3LYP | 6-31G(d,p) | Molecular Structure Optimization | nih.gov |

| Time-Dependent DFT (TD-DFT) | 6-311+G(2d,p) | Electronic Transitions, UV-Vis Spectra | researchgate.net |

This table summarizes common computational methods and basis sets used in the study of pyridine methanol derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key aspect of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. wikipedia.org In studies of 6-arylated-pyridin-3-yl methanol derivatives, the HOMO-LUMO gap was calculated to assess stability. For instance, certain derivatives were found to have energy gaps around 7.2 eV, indicating high kinetic stability. researchgate.net Another study on related compounds showed that a derivative with a larger HOMO-LUMO gap of 4.91 eV was less reactive and more stable than its analogs. researchgate.net These analyses allow chemists to rank related compounds by their reactivity, which is crucial for predicting their behavior in chemical reactions. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are often calculated from HOMO and LUMO energies to further quantify these predictions. researchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Implication | Reference |

| 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) | - | - | < 4.91 | More Reactive | researchgate.net |

| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM) | - | - | 4.91 | Less Reactive, More Stable | researchgate.net |

| Chloro-phenyl-fluoro-hydroxy-pyridine (CPFH) | - | - | 7.278 | More Stable, Less Reactive | researchgate.net |

| Bromo-chloro-phenyl-hydroxy-pyridine (BCPH) | - | - | 7.229 | Less Stable | researchgate.net |

This table presents representative HOMO-LUMO energy gap data for compounds structurally related to this compound, illustrating how FMO analysis is used to predict reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule and identify regions that are rich or deficient in electrons. irjet.net The MEP map is plotted onto the molecule's surface, using a color scale to indicate different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. mdpi.com

For pyridine derivatives, MEP analysis clearly identifies the nitrogen atom of the pyridine ring and oxygen atoms as centers of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. irjet.netmdpi.com Conversely, hydrogen atoms, particularly those in hydroxyl or amine groups, often show positive potential. irjet.net This analysis is invaluable for understanding intermolecular interactions, including how a molecule might bind to a biological receptor. mdpi.com Studies on similar pyridine structures have used MEP maps to confirm potential sites for electrophilic and nucleophilic reactions, aligning with reactivity predictions from FMO analysis. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability in a simulated environment, such as in water. plos.org For molecules designed as potential drugs, MD simulations are often run on ligand-protein complexes to assess the stability of the binding pose predicted by molecular docking. semanticscholar.orgplos.org The simulation can reveal how the ligand and protein adjust to each other and whether the key interactions are maintained over time.

In Silico Prediction of Reactivity and Selectivity

The computational methods described above—DFT, FMO analysis, and MEP mapping—converge to allow for the in silico prediction of chemical reactivity and selectivity. By identifying the most electron-rich and electron-poor sites (from HOMO/LUMO and MEP) and understanding the steric accessibility of these sites (from the optimized geometry), researchers can predict how a molecule will behave in a chemical reaction.

For example, the electron-donating effect of the pyrrolidine (B122466) group is known to influence the electrophilicity of the pyridine ring system. mdpi.com Computational models can quantify this effect and predict which positions on the pyridine ring are most susceptible to substitution. In studies of 2-substituted 5-R-3-nitropyridines, the rate and possibility of cycloaddition reactions were shown to be dependent on the electronic nature of the substituents. mdpi.com This predictive power is crucial for designing efficient synthetic routes and for understanding potential metabolic pathways, where the molecule might be transformed by enzymes.

Molecular Docking Studies in the Context of Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.gov This method is central to drug discovery and is widely applied to pyridine derivatives to explore their potential as therapeutic agents. researchgate.net The process involves placing the 3D structure of the ligand into the active site of the target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. plos.org

In studies on related heterocyclic compounds, molecular docking has been used to screen for potential inhibitors of various targets, including proteases and kinases. nih.govnih.gov For example, docking studies of pyrimidine (B1678525) derivatives against the SARS-CoV-2 main protease (Mpro) identified compounds with strong binding affinities, indicated by low binding energy scores (e.g., -7.97 kcal/mol) and low inhibition constants (Ki). mdpi.comnih.gov These studies also reveal the specific intermolecular interactions that stabilize the ligand in the active site, such as hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.complos.org For this compound, docking studies could elucidate its potential to interact with various biological targets, providing a rationale for its observed biological activities and guiding the design of more potent and selective analogs.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |

| Pyridopyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | - | Hydrogen Bonding | nih.gov |

| Pyrimidine Derivative | Antibacterial Protein | -7.97 | 4 Conventional Hydrogen Bonds | mdpi.com |

| Pyrimidine Derivative | Antimalarial Target | -5.86 | - | mdpi.com |

| Thiazolo[3,2-a]pyridine Derivatives | α-amylase (4W93) | -7.43 | Interactions with Trp59, Tyr62, Gln63, Asp197, etc. | plos.org |

This table provides examples of molecular docking results for various pyridine and pyrimidine derivatives against different biological targets, showcasing the type of data generated in these studies.

Medicinal Chemistry and Biological Activity Investigations of 6 Pyrrolidin 1 Yl Pyridin 3 Yl Methanol Analogs

Structure-Activity Relationship (SAR) Studies of Pyridine-Pyrrolidine Conjugates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyridine-pyrrolidine conjugates, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of pyridine-pyrrolidine analogs is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and pyrrolidine (B122466) rings. Modifications can drastically alter a compound's ability to interact with its biological target.

For instance, in the development of α-glucosidase inhibitors , a series of pyrido-pyrrolidine hybrid compounds were synthesized and evaluated. nih.gov The strategic placement of various substituents on the core structure led to a range of inhibitory potencies. The most effective analog from this library, compound 3k , demonstrated an IC₅₀ value of 0.56 μM against α-glucosidase. nih.gov This highlights the significant impact of specific substitution patterns on achieving high potency. Studies on other pyridine derivatives have shown that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity, while halogens or bulky groups may decrease it. nih.gov

In the context of c-KIT kinase inhibitors , SAR studies of thiazolo[5,4-b]pyridine (B1319707) derivatives revealed that modifications at various positions are critical for activity. nih.gov For example, replacing a trifluoromethyl (CF₃) group with a methoxy group resulted in a 15-fold loss of activity against c-KIT. nih.gov Similarly, altering a benzene (B151609) ring to a quinolone moiety led to a 50-fold activity decrease. nih.gov Shifting an ether linkage from the 4-position to the 3-position of a piperidine (B6355638) (a related cyclic amine) also abolished c-KIT inhibitory activity. nih.gov

For inhibitors of Monopolar Spindle 1 (MPS1) kinase , analogs featuring a pyrido[3,4-d]pyrimidine (B3350098) scaffold were investigated. The introduction of a pyrrolidine group in place of other secondary amines, such as substituted azetidines, led to a significant decrease in both biochemical and cellular potency, demonstrating that even subtle changes to the cyclic amine moiety can have profound effects on activity. acs.org

The general principle that size, shape, and electronic properties of substituents are key descriptors of biological activity is well-established for pyridine derivatives. nih.gov These findings collectively underscore the importance of meticulous substituent manipulation in the design of potent pyridine-pyrrolidine-based therapeutic agents.

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability.

In the realm of pyridine-pyrrolidine analogs, this strategy has been explored to fine-tune molecular properties. For example, in the development of methionine aminopeptidase (B13392206) (MetAP) inhibitors, replacing the 2-pyridinyl group of a pyridinylpyrimidine scaffold with a 3-pyridinyl or 4-pyridinyl group resulted in a significant loss of potency. nih.gov This suggests that the precise location of the nitrogen atom within the pyridine ring is crucial for the compound's ability to chelate a metal ion in the enzyme's active site, a key interaction for inhibition. nih.gov

A more dramatic bioisosteric replacement involves substituting the entire aromatic pyridine ring with a saturated mimetic. In one study, the pyridine ring of the drug Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This modification from an aromatic to a saturated, three-dimensional structure led to a significant improvement in key physicochemical properties, including a more than tenfold increase in water solubility and metabolic stability in human liver microsomes. chemrxiv.org While not a direct analog of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, this example illustrates the potential of using saturated bioisosteres to overcome liabilities associated with the pyridine ring, such as metabolic oxidation. chemrxiv.org

Other bioisosteric strategies, such as the exchange of a methylene (B1212753) group (CH₂) for an oxygen atom (O), have been shown to have variable effects on potency depending on the specific target and series of compounds. acs.org These explorations into bioisosteric replacements are crucial for expanding the chemical space and optimizing the drug-like properties of pyridine-pyrrolidine conjugates.

Exploration of Biological Targets and Mechanisms of Action

Analogs of this compound have been investigated for their ability to interact with a diverse range of biological targets, primarily enzymes and receptors. Understanding these interactions at a molecular level is key to elucidating their mechanisms of action.

The pyridine-pyrrolidine scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors implicated in various diseases.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. acs.org A library of pyrido-pyrrolidine hybrid compounds was designed and screened for α-glucosidase inhibition. nih.gov The most active compound, 3k , emerged as a highly efficacious inhibitor with an IC₅₀ of 0.56 μM. nih.gov Further studies using photoluminescence and circular dichroism indicated that this compound modulates the primary and secondary structure of the enzyme. nih.gov Pyrrolidine derivatives, in general, are well-studied as potential α-glucosidase inhibitors. acs.orgresearchgate.net

Butyrylcholinesterase (BChE): Cholinesterase inhibitors are central to the treatment of Alzheimer's disease. A series of novel pyridine derivatives were synthesized and tested against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov While several compounds were evaluated, carbamate (B1207046) 11 was identified as the most potent inhibitor of hBChE, with an IC₅₀ of 0.828 μM. nih.gov Other studies on related structures have also reported high inhibitory activity against BChE. mdpi.com

ROS1 Kinase: ROS1 is a receptor tyrosine kinase, and its chromosomal rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). nih.gov Various ROS1 tyrosine kinase inhibitors (TKIs) have been developed, many of which are based on heterocyclic scaffolds like pyridine. nih.gov These inhibitors are classified by their chemical structures and their ability to overcome resistance mutations. nih.gov

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is often dysregulated in cancer. nih.gov The development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy. nih.gov A series of pyridopyrimidinone derivatives were identified as a novel class of dual inhibitors. nih.gov Compound 4 from this series demonstrated potent suppression of Akt-S473 and p70s6k-T389 phosphorylation with IC₅₀ values of 16 nM and 66 nM, respectively, in MCF-7 cells. nih.gov Many reported PI3K/mTOR inhibitors incorporate pyridine or related nitrogen-containing heterocycles in their structures. nih.govresearchgate.net

c-KIT Kinase: The c-KIT receptor tyrosine kinase is another important target in cancer, particularly in gastrointestinal stromal tumors (GIST). nih.govdovepress.com Thiazolo[5,4-b]pyridine derivatives have been identified as novel c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. nih.gov Compound 6r from this series was potent against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov SAR studies have emphasized the importance of the pyridine moiety for activity. nih.gov

Table 1: Enzyme Inhibition Data for Selected Pyridine-Pyrrolidine Analogs and Related Compounds

Beyond enzymes, G-protein coupled receptors (GPCRs) are a major class of drug targets. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been a focus for the development of treatments for central nervous system disorders. researchgate.net

mGluR5 is involved in modulating glutamatergic signaling, and its positive allosteric modulators (PAMs) are being investigated for conditions like schizophrenia. researchgate.net Researchers have developed a novel series of 1H-pyrazolo[3,4-b]pyridines as mGluR5 PAMs that lack inherent agonist activity. researchgate.net These compounds represent a new chemotype that does not engage the receptor at the allosteric sites targeted by previous modulators like MPEP. researchgate.net SAR studies culminated in the identification of compound 31 (BMT-145027) , a potent mGluR5 PAM that improved cognition in a preclinical model of learning and memory. researchgate.net

Other pyridine-containing structures, such as MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine) , have been identified as potent and selective noncompetitive antagonists of mGluR5. These studies demonstrate the utility of the pyridine scaffold in creating sophisticated molecules that can allosterically modulate the function of complex receptors like mGluR5.

Assessment of Diverse Biological Activities

The systematic exploration of analogs based on the pyridine-pyrrolidine framework has unveiled a wide spectrum of biological activities, highlighting the versatility of this chemical scaffold. The inhibitory and modulatory actions described above translate into a range of potentially therapeutic effects.

The potent α-glucosidase inhibition by pyrido-pyrrolidine hybrids points to their potential as antidiabetic agents for managing blood glucose levels. nih.gov The inhibition of butyrylcholinesterase by pyridine derivatives suggests a potential application in neurodegenerative disorders like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. nih.gov

The significant activity against multiple kinase targets underscores the broad potential of these analogs in oncology . Inhibition of PI3K/mTOR , c-KIT , and ROS1 by different pyridine-based series demonstrates their applicability in targeting various cancer-driving pathways. nih.govnih.govnih.gov The antiproliferative effects of pyridine derivatives have been documented against various cancer cell lines, further supporting their investigation as anticancer agents. nih.gov

Furthermore, the modulation of the mGluR5 receptor by pyridine-containing compounds opens avenues for treating complex CNS disorders, including schizophrenia and potentially drug abuse, by fine-tuning glutamatergic neurotransmission. researchgate.net The diverse biological activities, ranging from metabolic regulation to anticancer and neuromodulatory effects, confirm that the pyridine-pyrrolidine conjugate is a privileged structure in drug discovery.

Table 2: Summary of Biological Activities for Pyridine-Pyrrolidine Analogs and Related Scaffolds

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The pyridine nucleus is a well-established pharmacophore in a multitude of clinically used drugs, exhibiting a broad spectrum of biological activities, including antimicrobial and antiviral properties. nih.govmdpi.com The incorporation of a pyrrolidine ring can further enhance these activities.

Antibacterial and Antifungal Activity:

Research into pyridine-pyrrolidine hybrids has yielded compounds with notable antibacterial and antifungal efficacy. For instance, the synthesis of Mannich pyrol-pyridine bases, such as 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, has been reported. nih.govopenaccessjournals.com These compounds demonstrated moderate antimicrobial activity against a panel of bacteria including Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigates. nih.govopenaccessjournals.com

Furthermore, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited strong antibacterial effects against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov Certain derivatives also showed significant activity in inhibiting biofilm formation, a key factor in bacterial persistence and resistance. nih.gov

The antimicrobial potential of pyridine derivatives is often enhanced by the presence of other heterocyclic rings or specific functional groups. Studies have shown that the introduction of moieties like thiazole (B1198619) can lead to compounds with significant antibacterial and antifungal properties. researchgate.net

| Compound Type | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antibacterial and antifungal activity | nih.govopenaccessjournals.com |

| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. pneumoniae) | Strong antibacterial activity, biofilm inhibition | nih.gov |

| Pyridine-thiazole hybrids | Various bacteria and fungi | Significant antimicrobial activity | researchgate.net |

Antiviral Activity:

The pyridine scaffold is also a key component in the development of antiviral agents. mdpi.com Research has explored various pyridine derivatives for their ability to inhibit viral replication. While specific studies on the antiviral activity of this compound analogs are limited, the broader class of pyridine-containing compounds has shown promise. For example, isothiazolo[4,3-b]pyridines have been investigated as inhibitors of cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses, including the dengue virus. researchgate.net Modifications to the pyridine moiety in these compounds have led to derivatives with low nanomolar GAK binding affinity and potent antiviral activity. researchgate.net

Antiproliferative and Anticancer Activity

The pyridine ring is a prevalent structural motif in numerous anticancer drugs. nih.govnih.govnih.gov The development of novel pyridine-pyrrolidine hybrids has emerged as a promising strategy in the search for new anticancer agents with improved efficacy and selectivity. mdpi.comnih.gov

Several studies have demonstrated the potent cytotoxic effects of pyridine derivatives against a variety of cancer cell lines. nih.govnih.gov For instance, novel pyridine heterocyclic hybrids have been designed and synthesized, showing significant antiproliferative activities against human cancer cell lines such as Huh-7 (liver), A549 (lung), and MCF-7 (breast). nih.gov Some of these compounds exhibited superior activity compared to the standard chemotherapeutic drug Taxol. nih.gov The mechanism of action for some of these hybrids has been linked to the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

Furthermore, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity. One of the analogs, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, displayed potent inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 5.2 μM). researchgate.net

| Compound Series | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyridine heterocyclic hybrids (e.g., compound 3b) | Huh-7 (Liver) | 6.54 μM | nih.gov |

| Pyridine heterocyclic hybrids (e.g., compound 3b) | A549 (Lung) | 15.54 μM | nih.gov |

| Pyridine heterocyclic hybrids (e.g., compound 3b) | MCF-7 (Breast) | 6.13 μM | nih.gov |

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | MDA-MB-231 (Breast) | 1.4 μM | researchgate.net |

| Imidazo[1,2-a]pyridine compound (IP-5) | HCC1937 (Breast) | 45 µM | researchgate.net |

| Imidazo[1,2-a]pyridine compound (IP-6) | HCC1937 (Breast) | 47.7 µM | researchgate.net |

Anti-inflammatory Properties

The pyridine scaffold is a constituent of several anti-inflammatory drugs. researchgate.net The investigation of novel pyridine and pyrrolidine derivatives for their anti-inflammatory potential is an active area of research. nih.govcureus.com

Studies on newly synthesized pyridine derivatives have demonstrated their potential to mitigate inflammation. For example, a series of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones were synthesized and screened for their anti-inflammatory activity. nih.gov Several of these compounds exhibited remarkable anti-inflammatory effects, comparable to the standard drug indomethacin. nih.gov

Additionally, research on substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides has shown that certain SO2-substituted derivatives can effectively attenuate the production of pro-inflammatory molecules like nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. researchgate.net The most potent compounds also demonstrated the ability to block the expression of inducible nitric oxide synthase (iNOS) and reduce the release of several inflammatory cytokines. researchgate.net

Antifibrotic Activity

Pirfenidone (B1678446), a pyridine-containing molecule, is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF). nih.gov This has spurred interest in the development of novel pirfenidone analogs with improved antifibrotic properties. The inclusion of a pyrrolidine ring in such analogs is an area of exploration.

Research on phenylpyrrolidine-based structural mimics of pirfenidone has been conducted to understand the mechanism of action of this antifibrotic drug. nih.govmdpi.com While some of these analogs were found to be non-toxic, they lacked the antifibrotic activity of pirfenidone, suggesting that the specific three-dimensional shape of pirfenidone and certain structural features are crucial for its therapeutic effect. nih.gov These findings provide valuable insights for the design of new antifibrotic agents based on the pyridine-pyrrolidine scaffold. Pirfenidone is known to exert its antifibrotic effects by downregulating the production of fibrogenic growth factors and inhibiting fibroblast proliferation.

Plant Growth Regulation Studies